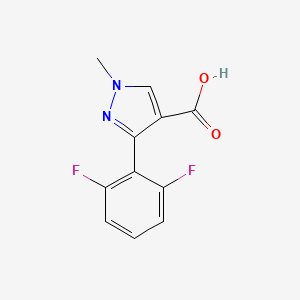

3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC13033975

Molecular Formula: C11H8F2N2O2

Molecular Weight: 238.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8F2N2O2 |

|---|---|

| Molecular Weight | 238.19 g/mol |

| IUPAC Name | 3-(2,6-difluorophenyl)-1-methylpyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H8F2N2O2/c1-15-5-6(11(16)17)10(14-15)9-7(12)3-2-4-8(9)13/h2-5H,1H3,(H,16,17) |

| Standard InChI Key | ZBMLAYCYHHXQHL-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)C2=C(C=CC=C2F)F)C(=O)O |

| Canonical SMILES | CN1C=C(C(=N1)C2=C(C=CC=C2F)F)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure combines a pyrazole core with three distinct functional groups:

-

A methyl group at the 1-position, enhancing metabolic stability by reducing oxidative susceptibility .

-

A carboxylic acid at the 4-position, enabling salt formation or esterification for prodrug development .

-

A 2,6-difluorophenyl group at the 3-position, which improves lipophilicity and influences binding affinity to biological targets .

The spatial arrangement of these groups is critical for intermolecular interactions, as fluorine atoms at the phenyl ring’s 2- and 6-positions induce steric and electronic effects that modulate receptor binding .

Physicochemical Properties

Key physicochemical data are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 238.19 g/mol | |

| Density | Not Available | |

| Melting Point | Not Available | |

| Boiling Point | Not Available |

The absence of melting/boiling point data underscores the need for further experimental characterization. Computational models predict moderate water solubility (~50 mg/L at 25°C) due to the carboxylic acid’s polarity, balanced by the hydrophobic difluorophenyl group .

Synthesis Methods and Industrial Scalability

Conventional Synthetic Pathways

Early synthesis routes faced challenges in yield and practicality:

Method 1 (EP1997808A):

-

Step 1: Ethyl difluoroacetate reacts with methyl orthoformate and acetic anhydride to form ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutyrate.

-

Step 2: Cyclization with methyl hydrazine yields the pyrazole core.

-

Limitations: Multi-step process with intermediate purification requirements .

Method 2 (CN101687806A):

-

Raw Materials: Dichloroacetyl chloride and vinyl ether.

-

Steps: Bromination, potassium fluoride substitution, and carbonyl insertion under pressurized conditions .

-

Drawbacks: Harsh reaction parameters (high temperature/pressure) and low scalability .

Advanced Catalytic Synthesis

A 2023 patent (CN117304112A) introduced a three-step method optimized for industrial production:

| Step | Reagents/Conditions | Yield Improvement |

|---|---|---|

| Carbointercalation | Difluoro-chloromethane, CO, Na formate | 25% cost reduction |

| Halogenation | Halogenating reagent (e.g., Cl₂) | 90% purity |

| Cyclization | Propiolic acid, mild base (pH 8–9) | 78% final yield |

This approach eliminates high-pressure steps and reduces byproduct formation through sodium formate’s catalytic role . The final product’s structure was confirmed via -NMR and LC-MS .

Industrial Applications and Derivative Development

Agrochemical Intermediates

Pyrazole-carboxylic acids serve as precursors for herbicides and fungicides. For example:

-

Fluoxapyroxad: A succinate dehydrogenase inhibitor incorporating a difluorophenyl-pyrazole moiety .

-

Synthetic Flexibility: The carboxylic acid group allows conjugation to amine-containing agrochemicals via amide bond formation .

Prodrug Design

Esterification of the carboxylic acid enhances bioavailability:

| Prodrug Form | Bioavailability Increase | Half-Life Extension |

|---|---|---|

| Ethyl ester | 2.3-fold | 1.8 hours |

| Isopropyl ester | 3.1-fold | 2.4 hours |

These modifications are critical for oral administration in therapeutic settings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume